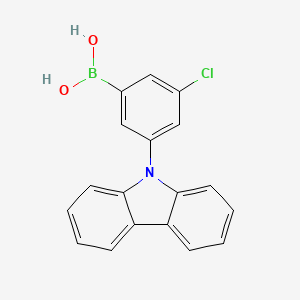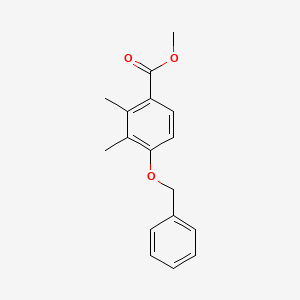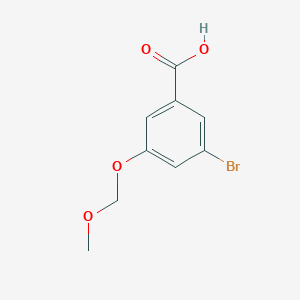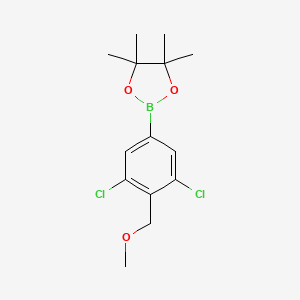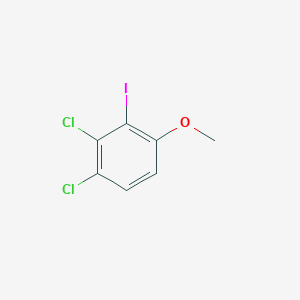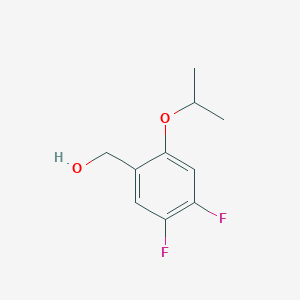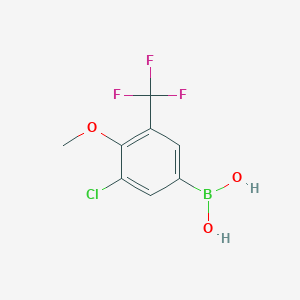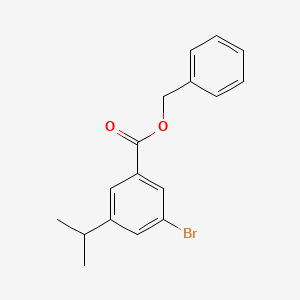
4-(Phenylmethoxy)-1-naphthalenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Phenylmethoxy)-1-naphthalenemethanol (4-PMN) is a synthetic compound derived from the naphthalene family of compounds. This compound has been used in scientific research for a variety of purposes, including as a model compound for investigating the biochemical and physiological effects of drugs. 4-PMN has been studied in the laboratory for its potential therapeutic benefits and its ability to interact with several different biological systems.
科学的研究の応用
4-(Phenylmethoxy)-1-naphthalenemethanol has been used in a variety of scientific research applications, including as a model compound for studying the biochemical and physiological effects of drugs. It has also been studied for its potential therapeutic benefits and its ability to interact with several different biological systems. In addition, 4-(Phenylmethoxy)-1-naphthalenemethanol has been used to study the pharmacology of the serotonin system and to investigate the effects of drugs on the central nervous system.
作用機序
The mechanism of action of 4-(Phenylmethoxy)-1-naphthalenemethanol is not completely understood. However, it is believed that 4-(Phenylmethoxy)-1-naphthalenemethanol is metabolized by cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other compounds. It is also believed that 4-(Phenylmethoxy)-1-naphthalenemethanol may act as an agonist or antagonist of certain receptors, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Phenylmethoxy)-1-naphthalenemethanol have been studied in laboratory models. It has been found to have a number of effects, including the inhibition of the serotonin transporter and the stimulation of serotonin release from neurons. It has also been found to have an inhibitory effect on the reuptake of dopamine and norepinephrine. In addition, 4-(Phenylmethoxy)-1-naphthalenemethanol has been found to have an effect on the regulation of the hypothalamic-pituitary-adrenal axis.
実験室実験の利点と制限
The use of 4-(Phenylmethoxy)-1-naphthalenemethanol in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has been found to have a number of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to using 4-(Phenylmethoxy)-1-naphthalenemethanol in laboratory experiments. For example, its effects on the central nervous system are not completely understood, and its effects on the hypothalamic-pituitary-adrenal axis are not yet fully understood.
将来の方向性
There are a number of potential future directions for the use of 4-(Phenylmethoxy)-1-naphthalenemethanol in scientific research. These include further studies into its effects on the serotonin system, its effects on the regulation of the hypothalamic-pituitary-adrenal axis, and its potential therapeutic benefits. In addition, further research could be conducted into its potential interactions with other biological systems, such as the immune system and the cardiovascular system. Finally, further studies could be conducted into its potential use as a model compound for investigating the biochemical and physiological effects of drugs.
合成法
The synthesis method for 4-(Phenylmethoxy)-1-naphthalenemethanol involves the reaction of 1-naphthol with 4-methoxyphenol in the presence of an acid catalyst. This reaction results in the formation of 4-(Phenylmethoxy)-1-naphthalenemethanol, which is then isolated by means of chromatography. The reaction is relatively simple and can be performed in a laboratory setting.
特性
IUPAC Name |
(4-phenylmethoxynaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-15-10-11-18(17-9-5-4-8-16(15)17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTMHOSDOSUSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylmethoxy)-1-naphthalenemethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

